2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-chlorophenyl)pyridazin-3(2H)-one
Description
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-chlorophenyl)pyridazin-3(2H)-one is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a pyridazinone core
Properties
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-chlorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c24-20-8-6-19(7-9-20)21-10-11-22(29)28(25-21)17-23(30)27-14-12-26(13-15-27)16-18-4-2-1-3-5-18/h1-11H,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBVJKCPBBCSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-chlorophenyl)pyridazin-3(2H)-one typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of a chlorophenyl derivative with a piperazine compound under controlled conditions.
Cyclization: The intermediate compounds undergo cyclization to form the pyridazinone core.
Oxidation and Reduction: These reactions are used to introduce the oxoethyl group and ensure the correct oxidation state of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. Key considerations in industrial production include reaction temperature, pressure, and the use of catalysts to optimize reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-chlorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the oxoethyl group, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxoethyl group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of pyridazinone compounds, including the target compound, exhibit significant analgesic and anti-inflammatory activities. For instance, studies have synthesized various pyridazinone derivatives that demonstrated high efficacy in pain relief and inflammation reduction through mechanisms involving the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways .
Key Findings:
- Synthesis and Activity : A study synthesized a series of pyridazinone derivatives, including those with piperazine moieties, which showed notable analgesic effects comparable to standard analgesics. The compound's structural features, particularly the piperazine ring, contribute to its interaction with biological targets involved in pain signaling pathways .
- Mechanistic Insights : The analgesic activity is often attributed to the ability to inhibit prostaglandin synthesis, which is crucial for mediating pain and inflammation .
Antitumor Activity
The compound has also been investigated for its potential antitumor properties. Research has shown that certain arylpiperazine derivatives can inhibit the growth of cancer cells, with specific focus on lung cancer cell lines such as A549. The mechanism involves inducing autophagy and cell cycle arrest, leading to reduced proliferation of cancer cells .
Case Studies:
- A549 Lung Cancer Cells : In vitro studies demonstrated that treatment with pyridazinone derivatives led to a dose-dependent inhibition of A549 cell growth. The underlying mechanism was linked to autophagy induction, which is a cellular process that can lead to cell death in cancerous cells .
- Structural Analysis : The crystal structure of related compounds revealed insights into their binding interactions with biological targets, aiding in the design of more effective antitumor agents .
Pharmacological Applications
The compound's pharmacological profile suggests its utility in treating various conditions beyond pain and cancer. Its structural analogs have been explored for their roles as inhibitors of specific enzymes involved in metabolic processes, such as 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in diabetes and obesity management .
Potential Applications:
- Diabetes and Obesity : Compounds similar to the target molecule have been identified as potential therapeutic agents for metabolic disorders due to their ability to modulate steroid metabolism .
- Neuropharmacology : Given the piperazine component's established role in neuropharmacology, there may be potential applications in treating neurological disorders or enhancing cognitive function through modulation of neurotransmitter systems.
Tables
Mechanism of Action
The mechanism of action of 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-chlorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Uniqueness
Compared to similar compounds, 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-chlorophenyl)pyridazin-3(2H)-one stands out due to its unique combination of structural features. The presence of both a piperazine ring and a pyridazinone core provides a distinct set of chemical properties and potential applications. Additionally, the chlorophenyl group contributes to its reactivity and biological activity, making it a valuable compound for further research and development.
Biological Activity
The compound 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(4-chlorophenyl)pyridazin-3(2H)-one , also referred to as Compound 4j , is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article presents a detailed examination of its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of Compound 4j involves several steps, including the reaction of 1-benzylpiperazine with specific precursors under controlled conditions. The compound is typically synthesized through a multi-step process involving refluxing in ethanol with potassium hydroxide, followed by purification through silica gel column chromatography. The final product is obtained as a white solid, characterized by its unique chemical structure which contributes to its biological properties .
Anticancer Properties
Recent studies have highlighted the anticancer potential of Compound 4j, particularly against glioblastoma cells. In vitro assays demonstrated that Compound 4j exhibits low micromolar activity against the AKT2/PKBβ kinase, a key player in cancer cell signaling pathways. This inhibition is significant because AKT signaling is associated with tumor growth and survival in gliomas .
Key Findings:
- Inhibition of AKT2/PKBβ: Compound 4j specifically inhibited AKT2 with an IC50 value of approximately 12 μM, demonstrating selectivity over other kinases tested .
- Cytotoxicity: The compound showed potent cytotoxic effects on glioblastoma cell lines while exhibiting significantly lower toxicity towards non-cancerous cells, indicating a favorable therapeutic index .
- Neurosphere Formation: It also inhibited the formation of neurospheres in primary patient-derived glioma stem cells, suggesting its potential as a treatment for glioma stem cell populations .
The mechanism by which Compound 4j exerts its anticancer effects appears to be linked to its ability to inhibit key signaling pathways involved in cell proliferation and survival. The specific targeting of AKT2 suggests that it may disrupt the oncogenic signaling cascades that promote tumor growth.
Additional Biological Activities
Beyond its anticancer properties, there are indications that piperazine derivatives like Compound 4j may exhibit other biological activities:
- Acetylcholinesterase Inhibition: Some studies have shown that related piperazine compounds can inhibit human acetylcholinesterase, which is relevant for neurodegenerative diseases .
- Potential Antidepressant Effects: Given the structural similarities with known psychoactive compounds, further research could explore its effects on mood disorders.
Data Summary
The following table summarizes the biological activities and key findings related to Compound 4j:
Case Study 1: Glioblastoma Treatment
In a recent study evaluating various compounds for their efficacy against glioblastoma, Compound 4j was among those that exhibited significant anti-tumor activity. The study utilized both two-dimensional cultures and three-dimensional neurosphere models derived from patient samples, confirming the compound's ability to inhibit tumor growth effectively.
Case Study 2: Kinase Profiling
A comprehensive kinase profiling study screened Compound 4j against a panel of 139 purified kinases. The results indicated a high specificity for AKT2/PKBβ inhibition, underscoring its potential as a targeted therapy for cancers driven by aberrant AKT signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
